molecular formula C16H9BrF2N2O2 B11459630 N-(3-bromophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

N-(3-bromophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11459630
M. Wt: 379.15 g/mol
InChI Key: DAIVQFYWPWOKSM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with bromine, fluorine, hydroxyl, and carboxamide groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the quinoline core and the bromophenyl group . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated synthesis techniques and purification methods such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-bromophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

  • N-(3-bromophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine

Comparison: this compound is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential therapeutic applications .

Properties

Molecular Formula

C16H9BrF2N2O2

Molecular Weight

379.15 g/mol

IUPAC Name

N-(3-bromophenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H9BrF2N2O2/c17-8-2-1-3-10(4-8)21-16(23)11-7-20-13-6-9(18)5-12(19)14(13)15(11)22/h1-7H,(H,20,22)(H,21,23)

InChI Key

DAIVQFYWPWOKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F

Origin of Product

United States

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